3-(Aminomethyl)adamantan-1-ol

Übersicht

Beschreibung

3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO . Its CAS number is 67496-96-2 . It has a molecular weight of 181.28 .

Synthesis Analysis

3-amino-1-adamantanemethanol, which is similar to 3-(Aminomethyl)adamantan-1-ol, was synthesized from adamantane carboxylic acid following the procedures of Ritter reaction, hydrolysis, neutralization, and reduced reaction without the participation of bromine. The total yield of 3-amino-1-adamantanemethanol was 43% .Molecular Structure Analysis

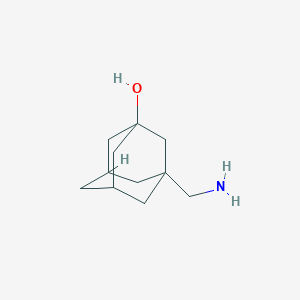

The molecular structure of 3-(Aminomethyl)adamantan-1-ol consists of an adamantane backbone with an aminomethyl group attached to one of the carbon atoms and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 .Physical And Chemical Properties Analysis

3-(Aminomethyl)adamantan-1-ol has a predicted density of 1.2±0.1 g/cm3 and a predicted boiling point of 289.1±13.0 °C . It has a molar refractivity of 51.8±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its polar surface area is 46 Å2 and its polarizability is 20.6±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

- Field : Biochemical Research

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of inhibitors with antihyperglycemic properties . These inhibitors can be used to control high blood sugar levels in diabetes research.

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application Summary : A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride .

- Method of Application : The hydroxylation is carried out with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Inhibitors with Antihyperglycemic Properties

Selective Synthesis of 3-(1-aminoethyl)adamantan-1-ol

- Field : Petroleum Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of unsaturated adamantane derivatives . These derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Polymer Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in the synthesis of polymers that contain adamantane-1,3-diyl moieties in the backbone . These compounds are superior to polyacrylonitrile and polymethyl acrylate in thermal stability .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Unsaturated Adamantane Derivatives

Synthesis of Polymers

- Field : Proteomics

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

- Field : Quantum Chemistry

- Application Summary : “3-(Aminomethyl)adamantan-1-ol” is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

Proteomics Research

Quantum-Chemical Calculations

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCTCWOWSGKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)adamantan-1-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)